4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
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Description
4-Hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C22H17F3N2O4S and its molecular weight is 462.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity of Thiophene Derivatives
Thiophene derivatives, including those with hydroxy and trifluoromethyl groups, have been extensively studied for their unique chemical reactivity and potential in creating advanced materials. Gronowitz and Hörnfeldt (2004) discussed the synthesis of thiophenes with various substituents, highlighting the methods to achieve different substitution patterns crucial for their application in materials science and organic synthesis (Gronowitz & Hörnfeldt, 2004).
Trifluoromethylated Compounds
The incorporation of trifluoromethyl groups into organic compounds enhances their reactivity and physical properties, making them valuable in the development of agrochemicals, pharmaceuticals, and materials. Radix-Large, Kucharski, and Langlois (2004) explored the synthesis of trifluoromethylated vinylic and aromatic compounds, demonstrating the versatility of α-(Trifluoromethyl)allyl alcohols in organic synthesis (Radix-Large et al., 2004).
Hydroxythiophenes and Their Applications
Hydroxythiophenes exhibit significant potential in various fields, including organic electronics and pharmacology. Skramstad, Lunde, Hope, Bjørnstad, and Frøyen (2000) synthesized and studied trihalogenated hydroxythiophenes, revealing insights into their tautomeric properties and reactivity, which could inform the development of new organic semiconductors or bioactive molecules (Skramstad et al., 2000).
properties
IUPAC Name |
4-hydroxy-6-(3-phenoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c23-22(24,25)21(30)17(19(28)16-10-5-11-32-16)18(26-20(29)27-21)13-6-4-9-15(12-13)31-14-7-2-1-3-8-14/h1-12,17-18,30H,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQISCTGGGKDBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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